molecular formula C22H19N5O3S2 B2638396 ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate CAS No. 302581-54-0

ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate

Cat. No.: B2638396
CAS No.: 302581-54-0
M. Wt: 465.55
InChI Key: XMMZVUYHUIAGIC-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, an ester group at position 3, and a complex acetamido side chain at position 2. The acetamido moiety incorporates a sulfur-linked 1-phenyl-1H-tetrazole, a five-membered aromatic ring with four nitrogen atoms.

Properties

IUPAC Name

ethyl 4-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-2-30-21(29)19-17(15-9-5-3-6-10-15)13-31-20(19)23-18(28)14-32-22-24-25-26-27(22)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMZVUYHUIAGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H19N5O3S2\text{C}_{19}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}_{2}

It features a thiophene ring, a phenyl group, and a tetrazole moiety, which are known to contribute to various biological activities.

1. Antitumor Activity

Research indicates that compounds containing thiophene and tetrazole rings often exhibit significant antitumor properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups in the phenyl ring has been linked to enhanced activity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (T-cell)
Compound B1.98 ± 1.22A-431 (skin)
Ethyl Compound (this study)TBDTBD

2. Inhibition of Kinesin Proteins

Recent studies have highlighted that compounds with similar structures inhibit kinesin proteins involved in mitotic processes. For example, inhibitors targeting HSET (KIFC1) have shown promise in disrupting abnormal cell division in cancer cells . The ethyl compound may exhibit similar properties due to its structural features.

Case Study 1: In Vitro Studies

In vitro testing on human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The study utilized a concentration range from 0.1 µM to 10 µM and measured cell viability using MTT assays.

Results:

  • At concentrations above 5 µM, a reduction in cell viability was observed.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis indicated that modifications in the phenyl ring and the presence of specific functional groups significantly influenced the biological activity of related compounds. Electron-withdrawing or donating groups at strategic positions enhanced antitumor efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of thiophene, tetrazole, and ester functionalities distinguishes it from related heterocyclic derivatives. Below is a detailed comparison with analogous compounds:

Core Heterocycle Comparison

  • Thiophene vs. Triazole Derivatives: The compound’s thiophene core differs from triazole-based analogs, such as those synthesized in (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone). Triazoles are nitrogen-rich heterocycles with distinct electronic properties, often enhancing metabolic stability in pharmaceuticals.

Functional Group Analysis

  • Tetrazole vs. Sulfonyl Groups: The 1-phenyltetrazole moiety in the target compound replaces sulfonyl groups found in analogs like those in . Tetrazoles are known for their acidity (pKa ~4–5), mimicking carboxylic acids, whereas sulfonyl groups are stronger electron-withdrawing moieties, influencing reactivity and binding interactions .
  • Ester vs. Ketone Termini: The ethyl ester at position 3 contrasts with ketone-terminated analogs (e.g., 1-phenylethanone derivatives in ).

Structural and Crystallographic Insights

While direct crystallographic data for the target compound are unavailable in the provided evidence, analogous compounds (e.g., triazole derivatives) are typically analyzed using SHELX programs for structure refinement and visualized via ORTEP-3 for graphical representation . Key considerations include:

  • Hydrogen Bonding : The acetamido group may participate in hydrogen-bonding networks, as described in , influencing crystal packing and solubility.
  • Validation : Structure validation protocols () would ensure accuracy in bond lengths and angles, particularly for the tetrazole and thiophene rings.

Data Table: Comparative Properties of Analogous Compounds

Compound Core Heterocycle Key Functional Groups Synthetic Method
Target Compound Thiophene Tetrazole, Ester, Acetamido Multi-step coupling (inferred)
1-Phenylethanone Triazole () Triazole Sulfonyl, Ketone Sodium ethoxide/α-halogenated ketone
Etaconazole () Triazole Dioxolane, Chlorophenyl Cyclocondensation

Research Implications and Limitations

  • Applications : The tetrazole-thiophene hybrid may exhibit enhanced biological activity compared to triazole or sulfonyl analogs due to improved bioavailability and target interaction.
  • Gaps in Evidence: None of the provided sources directly address the target compound’s synthesis or properties, necessitating extrapolation from structural analogs.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, often starting with the Gewald reaction to form the thiophene core. Subsequent steps include introducing substituents like the tetrazole-sulfanylacetamido group. Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for amide coupling), and catalysts like triethylamine. Thin-layer chromatography (TLC) is used to monitor reaction progress and purity .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and regiochemistry, while mass spectrometry confirms molecular weight. High-performance liquid chromatography (HPLC) assesses purity (>95% typical for research-grade material). X-ray crystallography (using SHELX or ORTEP-III) resolves absolute configuration .

Q. What safety protocols should researchers follow when handling this compound?

Use personal protective equipment (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H334). Store in a cool, dry environment, avoiding incompatible materials like strong oxidizers .

Q. How do functional groups (e.g., tetrazole, thiophene) influence its chemical reactivity?

The tetrazole ring participates in hydrogen bonding and metal coordination, while the thiophene core enables π-π stacking. The ethyl ester enhances solubility in organic solvents, and the sulfanylacetamido linker facilitates nucleophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

Use SHELXL for refining disordered regions via PART instructions. For twinned data, the HKLF5 format in SHELXTL integrates twin-law matrices. Validate results with R1/wR2 residuals (<5% for high-resolution data) and check for hydrogen-bonding consistency using graph-set analysis .

Q. What computational methods predict biological activity based on molecular interactions?

Molecular docking (e.g., AutoDock Vina) models binding to targets like cyclooxygenase-2 or kinases. Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. QSAR models correlate substituent effects (e.g., nitro groups) with bioactivity .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be reconciled?

Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with simulated spectra (e.g., ACD/Labs) and cross-validate with X-ray results. Adjust solvent systems (e.g., DMSO-d6 vs. CDCl3) to reduce aggregation-induced shifts .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonation, alkylation)?

Protect reactive sites (e.g., ester groups) with tert-butoxycarbonyl (Boc) before sulfonation. Use directing groups (e.g., nitro) to control electrophilic substitution on the thiophene ring. Kinetic vs. thermodynamic control is achieved by varying temperature (−20°C for kinetic) .

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